N-(4-Bromobenzyl)oxetan-3-amine

Vue d'ensemble

Description

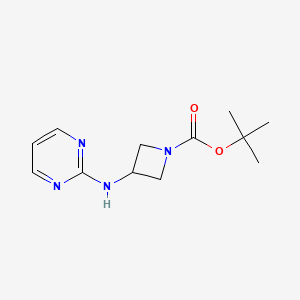

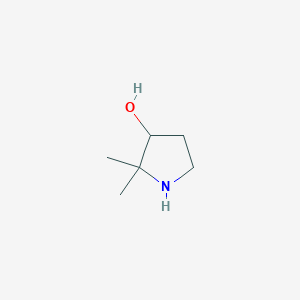

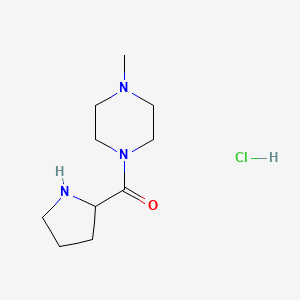

“N-(4-Bromobenzyl)oxetan-3-amine” is a chemical compound with the molecular formula C10H12BrNO . It is used for research and development purposes .

Synthesis Analysis

The synthesis of oxetanes, including “N-(4-Bromobenzyl)oxetan-3-amine”, often involves the opening of an epoxide ring with a nucleophile . The process requires moderate heating due to the activation energy involved . The synthesis of “N-(4-Bromobenzyl)oxetan-3-amine” has been significantly improved compared to previous methods .Molecular Structure Analysis

The molecular weight of “N-(4-Bromobenzyl)oxetan-3-amine” is 242.11 . Its structure includes a bromobenzyl group attached to an oxetan-3-amine .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Bromobenzyl)oxetan-3-amine” include its molecular formula (C10H12BrNO), molecular weight (242.11), and structure .Applications De Recherche Scientifique

Biopharma Production

N-(4-Bromobenzyl)oxetan-3-amine: is utilized in the biopharmaceutical industry for the synthesis of complex molecules. Its structure is pivotal in the formation of pharmacologically active compounds, which can be used in the development of new medications. The compound’s reactivity due to the bromine atom makes it a valuable intermediate in the construction of molecular frameworks often found in drug molecules .

Analytical Chemistry

In analytical chemistry, N-(4-Bromobenzyl)oxetan-3-amine serves as a standard or reference compound in chromatography and mass spectrometry. Its distinct chemical properties allow for the calibration of instruments and the validation of analytical methods, ensuring accuracy and precision in chemical analysis .

Cell Biology

The application of N-(4-Bromobenzyl)oxetan-3-amine in cell biology research is linked to its potential role in probing cellular processes. It may be conjugated to biomolecules to study cell signaling pathways or to investigate the intracellular transport of drugs, providing insights into cell function and disease pathology .

Genomics

In genomics, N-(4-Bromobenzyl)oxetan-3-amine could be used to modify nucleic acids or proteins, aiding in the study of gene expression and regulation. Its incorporation into DNA or RNA sequences can help in the identification of genetic markers and the understanding of genetic diseases .

Proteomics

N-(4-Bromobenzyl)oxetan-3-amine: finds its application in proteomics through its ability to modify proteins. This modification can help in the study of protein-protein interactions, post-translational modifications, and the function of proteins in various biological processes .

Advanced Battery Science

In the field of advanced battery science, N-(4-Bromobenzyl)oxetan-3-amine may contribute to the development of new electrolyte materials. Its chemical structure could be key in creating more stable and efficient electrolytes for next-generation battery technologies .

Safety and Hazards

Orientations Futures

Oximes, such as “N-(4-Bromobenzyl)oxetan-3-amine”, represent a versatile building block in energetic materials chemistry . They can be used as precursors for various compounds, including 3-nitro- and 3,3-dinitrooxetane, as well as 3-aminooxetane . The utility of “N-(4-Bromobenzyl)oxetan-3-amine” as a valuable starting material is further supported by its commercial availability .

Propriétés

IUPAC Name |

N-[(4-bromophenyl)methyl]oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRNEVWIFUXHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromobenzyl)oxetan-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B1456563.png)

![4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456567.png)

![4-[2-(Methylamino)acetyl]-2-piperazinone hydrochloride](/img/structure/B1456568.png)

![2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456571.png)